methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

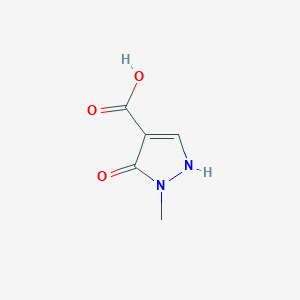

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The InChI code for a similar compound, methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, is1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .

Aplicaciones Científicas De Investigación

Synthesis of Highly Substituted Tetrahydroquinolines

Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications . The compound can be used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Pesticides

Tetrahydroquinoline derivatives, which include the compound , are used in the formulation of pesticides . Their unique chemical structure contributes to their effectiveness in pest control.

Antioxidants

The tetrahydroquinoline family, including this compound, is used in the development of antioxidants . These substances help protect cells from damage caused by potentially harmful molecules known as free radicals.

Photosensitizers

Tetrahydroquinoline derivatives are used as photosensitizers . These are chemicals that absorb light and transfer the energy to other molecules, making them useful in a variety of scientific and industrial applications.

Dyes

The tetrahydroquinoline family is used in the production of dyes . Their chemical structure allows them to absorb and emit light, making them useful in creating vibrant and long-lasting colors.

Pharmaceutical Applications

Tetrahydroquinoline derivatives are used in the development of various pharmaceutical agents . They have been targeted by many research groups because of their abundance in natural products and notable biological activity .

Kinetic Resolution

The compound can be used in kinetic resolution, a process based on the difference in conversion rates of racemate enantiomers in reactions with asymmetric reagents or catalysts . This method has been used successfully to prepare optically pure biologically active compounds and synthetic intermediates .

Neuroprotective Properties

1MeTIQ, a methyl derivative of tetrahydroisoquinolines, possesses neuroprotective properties . Although not directly related to the compound , this shows the potential of tetrahydroquinoline derivatives in neuroprotection research.

Mecanismo De Acción

Target of Action

Methyl 2-Methyl-1,2,3,4-Tetrahydroquinoline-4-Carboxylate is a derivative of tetrahydroquinoline It is known that tetrahydroquinoline derivatives are of interest in medicinal chemistry , suggesting they may interact with various biological targets.

Mode of Action

It is known that tetrahydroquinoline derivatives can have diverse biological activities, depending on their specific structures and the presence of various functional groups .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given that tetrahydroquinoline derivatives are of interest in medicinal chemistry , it can be inferred that they may have significant effects at the molecular and cellular levels.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers' involves the condensation of 2-methylcyclohexanone with aniline followed by cyclization and esterification.", "Starting Materials": [ "2-methylcyclohexanone", "aniline", "methyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "dichloromethane" ], "Reaction": [ "Step 1: 2-methylcyclohexanone is condensed with aniline in the presence of catalytic amount of acid to form N-(2-methylcyclohexylidene)aniline.", "Step 2: N-(2-methylcyclohexylidene)aniline is cyclized using sodium bicarbonate in methanol to form methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.", "Step 3: Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is esterified using methyl chloroformate and triethylamine in dichloromethane to form a mixture of diastereomers of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate." ] } | |

Número CAS |

1290610-04-6 |

Nombre del producto |

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers |

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.3 |

Pureza |

90 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.